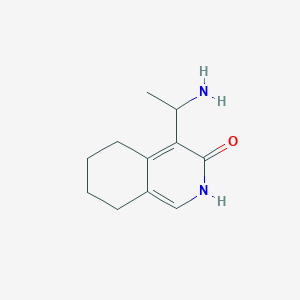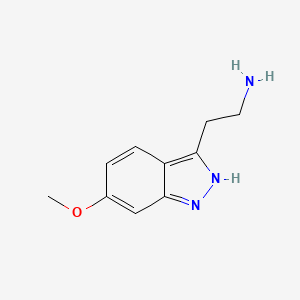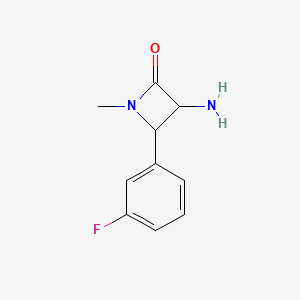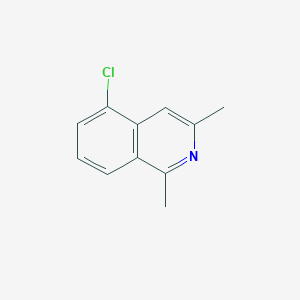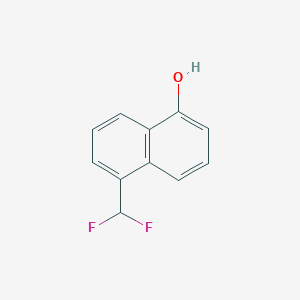
Xanthine, 3-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthine is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by oxidation of hypoxanthine . The compound 3-(2-hydroxyethyl)xanthine is of interest due to its potential pharmacological activities and its role in various biochemical processes.
Vorbereitungsmethoden
The synthesis of 3-(2-hydroxyethyl)xanthine can be achieved through several synthetic routes. One common method involves the alkylation of xanthine with ethylene oxide under basic conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for xanthine derivatives often involve the use of biocatalysts or microbial fermentation processes. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. For example, certain strains of bacteria or fungi can be engineered to produce xanthine derivatives through fermentation, followed by extraction and purification of the desired compound.
Analyse Chemischer Reaktionen
3-(2-hydroxyethyl)xanthine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The hydroxyl group in 3-(2-hydroxyethyl)xanthine can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(2-hydroxyethyl)xanthine with potassium permanganate can yield 3-(2-oxoethyl)xanthine.
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxyethyl)xanthine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in purine metabolism and its potential effects on cellular processes.
Industry: The compound is used in the production of various chemicals and materials, including dyes, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxyethyl)xanthine involves its interaction with various molecular targets and pathways. As a xanthine derivative, it can act as an adenosine receptor antagonist, inhibiting the binding of adenosine to its receptors. This can lead to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA), resulting in various physiological effects .
Additionally, 3-(2-hydroxyethyl)xanthine can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can reduce the levels of uric acid and reactive oxygen species, potentially providing therapeutic benefits in conditions such as gout and oxidative stress-related diseases .
Vergleich Mit ähnlichen Verbindungen
3-(2-hydroxyethyl)xanthine can be compared with other xanthine derivatives such as caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).
Caffeine: Known for its stimulant effects on the central nervous system, caffeine is widely consumed in beverages like coffee and tea.
Theobromine: Found in cocoa and chocolate, theobromine has milder stimulant effects compared to caffeine.
The uniqueness of 3-(2-hydroxyethyl)xanthine lies in its specific structural modifications, which can confer distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
31542-69-5 |
|---|---|
Molekularformel |
C7H8N4O3 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O3/c12-2-1-11-5-4(8-3-9-5)6(13)10-7(11)14/h3,12H,1-2H2,(H,8,9)(H,10,13,14) |
InChI-Schlüssel |
KSBIHRUISZUCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
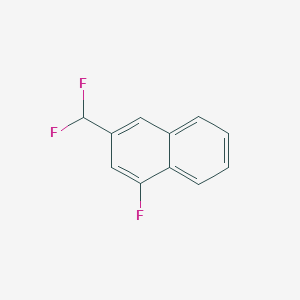
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
